1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol 1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 2376598-54-6
VCID: VC4312176
InChI: InChI=1S/C15H16BF7O3/c1-11(2)12(3,4)26-16(25-11)9-6-5-8(7-10(9)17)13(24,14(18,19)20)15(21,22)23/h5-7,24H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)F
Molecular Formula: C15H16BF7O3
Molecular Weight: 388.09

1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol

CAS No.: 2376598-54-6

Cat. No.: VC4312176

Molecular Formula: C15H16BF7O3

Molecular Weight: 388.09

* For research use only. Not for human or veterinary use.

1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol - 2376598-54-6

Specification

CAS No. 2376598-54-6
Molecular Formula C15H16BF7O3
Molecular Weight 388.09
IUPAC Name 1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Standard InChI InChI=1S/C15H16BF7O3/c1-11(2)12(3,4)26-16(25-11)9-6-5-8(7-10(9)17)13(24,14(18,19)20)15(21,22)23/h5-7,24H,1-4H3
Standard InChI Key UKCRPTAZKBLMQL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₅H₁₆BF₇O₃, with a molecular weight of 388.09 g/mol . Its IUPAC name, 1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol, reflects its two primary functional groups:

  • A hexafluoroisopropyl alcohol (-C(CF₃)₂OH) group, known for its strong electron-withdrawing properties and acidity.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituent, which enhances stability and reactivity in cross-coupling reactions .

Structural Characterization

The compound’s structure has been confirmed via X-ray diffraction (XRD) and density functional theory (DFT) calculations for analogous molecules . Key features include:

  • A boron atom coordinated within the dioxaborolane ring, forming a planar trigonal geometry.

  • Fluorine atoms on the isopropyl group creating steric hindrance and electronic effects that influence reactivity.

  • Hydrogen bonding between the hydroxyl group and adjacent fluorine atoms, stabilizing the molecular conformation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₅H₁₆BF₇O₃
Molecular weight388.09 g/mol
SMILES notationB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)F
InChIKeyUKCRPTAZKBLMQL-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step substitution reaction:

  • Borylation: A fluorinated phenylboronic acid precursor undergoes esterification with pinacol to form the dioxaborolane ring .

  • Nucleophilic substitution: Introduction of the hexafluoroisopropyl alcohol group via reaction with hexafluoroacetone hydrate under basic conditions .

Analytical Techniques

  • Nuclear magnetic resonance (NMR): ¹⁹F and ¹¹B NMR confirm fluorine and boron environments .

  • Mass spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 388.09 .

  • Thermogravimetric analysis (TGA): Reveals thermal stability up to 200°C, suitable for high-temperature applications .

Physical and Chemical Properties

Physicochemical Parameters

Experimental and predicted properties include:

  • Density: 1.30±0.1 g/cm³ (predicted) .

  • Boiling point: 372.1±42.0°C (predicted) .

  • pKa: ~9.09±0.15 (predicted), indicating moderate acidity .

Table 2: Physical Properties

PropertyValueSource
Melting point110–112°C (analog)
StorageUnder inert gas (N₂/Ar)
SolubilityOrganic solvents (DMF, THF)

Applications in Research

Fluorescent Probes

Derivatives of this compound serve as turn-on fluorescence probes for detecting hydrogen peroxide (H₂O₂). The boronate ester reacts with H₂O₂ to form a phenolic intermediate, triggering fluorescence emission at 520 nm . Applications include:

  • Explosive detection (e.g., triacetone triperoxide).

  • Biomedical imaging in zebrafish models .

Catalysis

The electron-deficient boron center facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in drug synthesis .

Comparison with Related Compounds

Table 3: Structural Analogs

CompoundKey DifferencesApplication
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Lacks hexafluoroisopropyl groupIntermediate synthesis
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)propan-2-ol Para-substituted phenyl groupH₂O₂ detection

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